molecular formula C9H13Cl3 B099894 Octahydro-1-(trichloromethyl)pentalene CAS No. 18127-07-6

Octahydro-1-(trichloromethyl)pentalene

Cat. No. B099894
CAS RN: 18127-07-6
M. Wt: 227.6 g/mol
InChI Key: ALVRJPFFWYTSIS-UHFFFAOYSA-N
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Description

OTP is a bicyclic organic compound that belongs to the family of hydrocarbons. It has a molecular formula of C10H13Cl3 and a molecular weight of 251.57 g/mol. OTP is a colorless liquid that is insoluble in water but soluble in organic solvents such as chloroform and benzene. It is a highly reactive compound that can undergo various chemical reactions, making it a versatile compound for scientific research.

Mechanism Of Action

The mechanism of action of OTP is not fully understood, but it is believed to act as a radical initiator in various chemical reactions. OTP has a trichloromethyl group, which is highly reactive and can undergo homolytic cleavage to form trichloromethyl radicals. These radicals can then initiate various chemical reactions, such as polymerization and oxidation.

Biochemical And Physiological Effects

The biochemical and physiological effects of OTP have not been extensively studied, but some studies have suggested that it may have toxic effects on living organisms. In one study, rats exposed to high levels of OTP showed signs of liver damage and increased oxidative stress. However, more research is needed to fully understand the effects of OTP on living organisms.

Advantages And Limitations For Lab Experiments

OTP has several advantages for use in lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a versatile compound for scientific research. Additionally, OTP is relatively easy to synthesize, making it readily available for use in lab experiments. However, OTP also has some limitations for lab experiments. It is a highly reactive compound that can be difficult to handle, and it may pose a safety risk if not handled properly.

Future Directions

There are several future directions for research on OTP. One area of research could be the development of new synthetic methods for OTP that are more efficient and environmentally friendly. Another area of research could be the study of OTP as a potential fuel additive, which could have significant implications for the energy industry. Additionally, more research is needed to fully understand the biochemical and physiological effects of OTP on living organisms.
In conclusion, OTP is a unique and versatile compound that has gained significant attention in scientific research. Its potential applications in various fields, including pharmaceuticals, catalysis, and energy, make it an important compound for future research. However, more research is needed to fully understand the properties and potential applications of OTP.

Synthesis Methods

OTP can be synthesized by various methods, including the Diels-Alder reaction, Birch reduction, and Friedel-Crafts reaction. The most common method for synthesizing OTP is the Diels-Alder reaction, which involves the reaction of cyclopentadiene with trichloromethyl vinyl ketone. This reaction yields OTP as the major product, along with some minor by-products.

Scientific Research Applications

OTP has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. OTP has also been used as a ligand for metal complexes, which have shown promising catalytic activity in various chemical reactions. Additionally, OTP has been studied for its potential use as a fuel additive due to its high energy content.

properties

CAS RN

18127-07-6

Product Name

Octahydro-1-(trichloromethyl)pentalene

Molecular Formula

C9H13Cl3

Molecular Weight

227.6 g/mol

IUPAC Name

1-(trichloromethyl)-1,2,3,3a,4,5,6,6a-octahydropentalene

InChI

InChI=1S/C9H13Cl3/c10-9(11,12)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2

InChI Key

ALVRJPFFWYTSIS-UHFFFAOYSA-N

SMILES

C1CC2CCC(C2C1)C(Cl)(Cl)Cl

Canonical SMILES

C1CC2CCC(C2C1)C(Cl)(Cl)Cl

Other CAS RN

18127-07-6

Origin of Product

United States

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